REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1.S(Cl)(Cl)=O.[C:18]1(C)C=CC=C[CH:19]=1>>[CH2:18]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[CH:13][C:5]([CH2:4][CH2:3][CH2:2][Br:1])=[CH:6][CH:7]=1)[CH3:19]
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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BrCCCC1=CC=C(C(=O)O)C=C1
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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Quantity
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400 mL
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent and the thionyl chloride in excess were removed under reduced pressure
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Type
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ADDITION
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Details
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after addition of 400 ml of absolute ethanol to the residue the mixture
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Type
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TEMPERATURE
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Details
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was heated for 1 hour to the boiling point
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Duration
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1 h
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Type
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CUSTOM
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Details
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It was evaporated under reduced pressure
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Type
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WASH
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Details
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washed neutral with a saturated NaHCO3 -solution
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Type
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DISTILLATION
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Details
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The organic phase was distilled off
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Type
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DRY_WITH_MATERIAL
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Details
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after drying with MgSO4
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Name
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Type
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|
Smiles
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C(C)OC(C1=CC=C(C=C1)CCCBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |